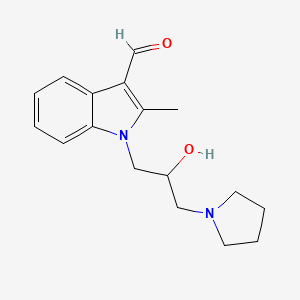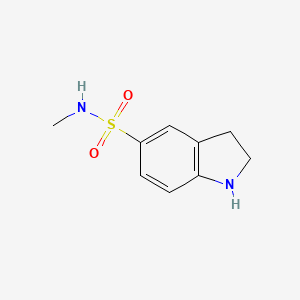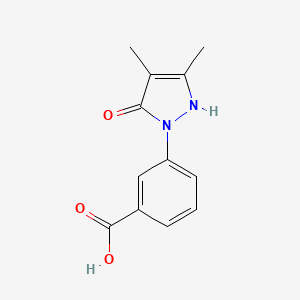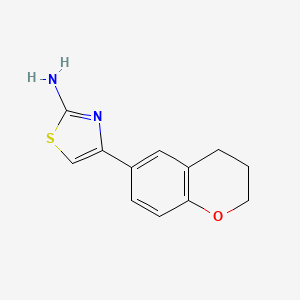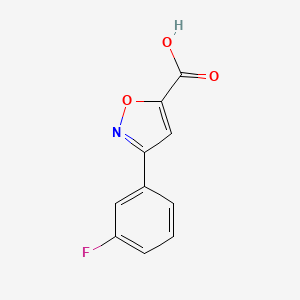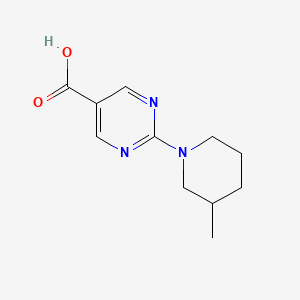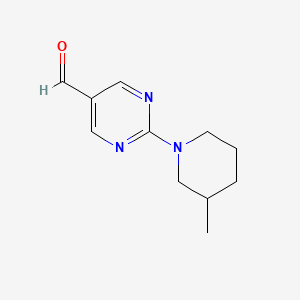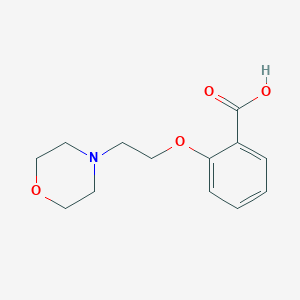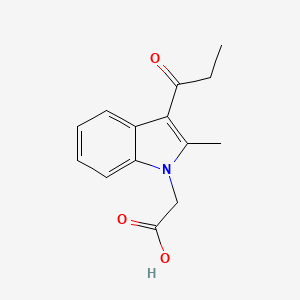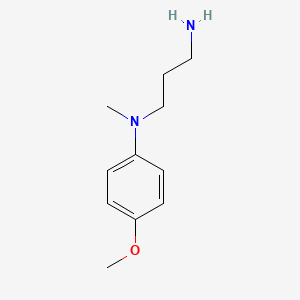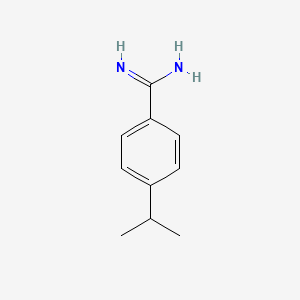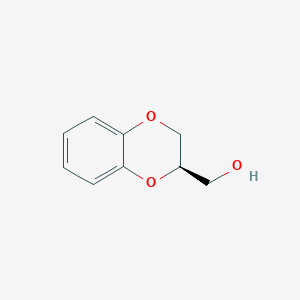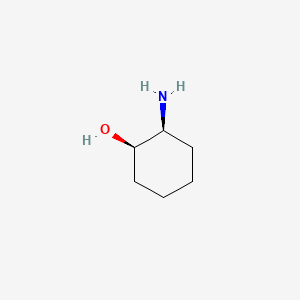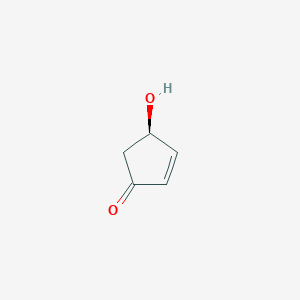![molecular formula C16H15NO2S B1310390 Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate CAS No. 913527-26-1](/img/structure/B1310390.png)
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is a chemical compound with the CAS number 913527-26-1 . It is also known by other names such as 2-[2-(2-thienyl)-1-indolyl]acetic acid ethyl ester, ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate, and ethyl 2-(2-thiophen-2-ylindol-1-yl)ethanoate .
Molecular Structure Analysis
The molecular structure of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate consists of an ethyl ester group attached to a 1H-indol-1-yl group, which is further substituted at the 2-position with a 2-thienyl group .Physical And Chemical Properties Analysis
The predicted boiling point of Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate is 452.4±30.0 °C, and its predicted density is 1.22±0.1 g/cm3 .Scientific Research Applications
Medicinal Chemistry
- Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Electronics
- Thiophene-based compounds are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Anticancer Activity
- Thiophene ring system exhibits many pharmacological properties such as anticancer .
- For example, certain thiophene derivatives have shown promising results in preclinical studies for their potential anticancer effects .
Anti-inflammatory Activity
- Some thiophene-based drugs, like suprofen, are known as nonsteroidal anti-inflammatory drugs .
- These drugs are used to reduce inflammation and pain in the body .
Antimicrobial Activity
properties
IUPAC Name |
ethyl 2-(2-thiophen-2-ylindol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-19-16(18)11-17-13-7-4-3-6-12(13)10-14(17)15-8-5-9-20-15/h3-10H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNRGIMUAAQWDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C=C1C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [2-(2-thienyl)-1H-indol-1-yl]acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

